An In-depth Technical Guide to 5-Methoxypyrimidin-4(1H)-one (CAS No. 695-87-4)
An In-depth Technical Guide to 5-Methoxypyrimidin-4(1H)-one (CAS No. 695-87-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxypyrimidin-4(1H)-one (CAS No. 695-87-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential biological activities and mechanisms of action based on the broader understanding of pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and application of novel small molecules in therapeutic development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids, and its derivatives have demonstrated a vast spectrum of biological activities. This has led to their successful development as anticancer, antiviral, and antimicrobial agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of their pharmacological profiles, making them a privileged scaffold in medicinal chemistry. 5-Methoxypyrimidin-4(1H)-one, with its unique substitution pattern, represents an intriguing molecule for further investigation and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 695-87-4 | Internal Data |
| Molecular Formula | C₅H₆N₂O₂ | Internal Data |
| Molecular Weight | 126.11 g/mol | Internal Data |
| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. | General chemical knowledge |
| Tautomerism | Exists in equilibrium with its tautomeric form, 4-hydroxy-5-methoxypyrimidine. | General chemical knowledge |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be conceptualized in two main stages:
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Chlorination of 2,4-dihydroxy-5-methoxypyrimidine: This precursor can be chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-methoxypyrimidine[1][2][3]. The reaction is typically carried out at elevated temperatures.
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Selective Monohydrolysis: The more reactive chlorine atom at the 4-position of the pyrimidine ring can be selectively hydrolyzed to a hydroxyl group under controlled basic conditions to yield the target compound, 5-Methoxypyrimidin-4(1H)-one.
Caption: Proposed two-step synthesis of 5-Methoxypyrimidin-4(1H)-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine [1][2][3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (1 equivalent).
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5-Methoxypyrimidin-4(1H)-one
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Reaction Setup: Dissolve the purified 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
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Reagent Addition: Add a solution of a mild base, such as aqueous sodium bicarbonate or a dilute sodium hydroxide solution (1 equivalent), dropwise at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.
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Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
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Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of 5-Methoxypyrimidin-4(1H)-one and data from analogous compounds.
¹H NMR Spectroscopy:
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A singlet for the methoxy group protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
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A singlet for the proton at the C6 position of the pyrimidine ring should appear in the aromatic region, likely between δ 7.5 and 8.0 ppm.
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A singlet for the proton at the C2 position is also expected in the aromatic region, potentially downfield from the C6 proton.
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A broad singlet for the N-H proton, which may be exchangeable with D₂O, is anticipated in the downfield region (δ 10-12 ppm).
¹³C NMR Spectroscopy:
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The methoxy carbon (-OCH₃) signal is expected around δ 55-60 ppm.
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Carbonyl carbon (C4) should appear significantly downfield, in the range of δ 160-170 ppm.
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The C2, C5, and C6 carbons of the pyrimidine ring will have distinct signals in the aromatic region.
FT-IR Spectroscopy:
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A characteristic C=O stretching vibration for the pyrimidinone ring is expected around 1650-1700 cm⁻¹.
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An N-H stretching band should be observable in the region of 3200-3400 cm⁻¹.
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C-O stretching vibrations for the methoxy group are anticipated around 1000-1300 cm⁻¹.
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C-H stretching and bending vibrations for the aromatic and methoxy groups will also be present.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (126.11 g/mol ).
Potential Biological Activities and Therapeutic Applications
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. While specific biological data for 5-Methoxypyrimidin-4(1H)-one is limited, its structural features suggest potential applications in several key therapeutic areas.
Anticancer Potential
Many pyrimidine derivatives exhibit potent anticancer activity by interfering with DNA synthesis or acting as kinase inhibitors[4][5].
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Mechanism of Action (Hypothesized):
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Antimetabolite Activity: As a pyrimidine analog, 5-Methoxypyrimidin-4(1H)-one could potentially interfere with nucleotide metabolism, thereby inhibiting DNA and RNA synthesis in rapidly proliferating cancer cells.
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Kinase Inhibition: The pyrimidinone core is a common feature in many kinase inhibitors. It is plausible that this compound could target specific kinases involved in cancer cell signaling pathways.
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Caption: Hypothesized anticancer mechanisms of 5-Methoxypyrimidin-4(1H)-one.
Antimicrobial Activity
The pyrimidine nucleus is also a key component of several antimicrobial drugs.
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Mechanism of Action (Hypothesized):
-
Inhibition of Essential Enzymes: 5-Methoxypyrimidin-4(1H)-one could potentially inhibit enzymes that are crucial for microbial survival, such as dihydrofolate reductase or other enzymes involved in nucleotide biosynthesis.
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Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the synthesis of the bacterial cell wall.
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Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 5-Methoxypyrimidin-4(1H)-one, a series of standardized in vitro assays can be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
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Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 5-Methoxypyrimidin-4(1H)-one (typically from 0.01 to 100 µM) for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
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Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.
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Serial Dilution: Prepare serial dilutions of 5-Methoxypyrimidin-4(1H)-one in a 96-well microtiter plate containing appropriate growth medium.
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Inoculation: Inoculate each well with the microbial suspension.
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Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
5-Methoxypyrimidin-4(1H)-one is a pyrimidine derivative with significant, yet underexplored, potential in drug discovery. Its structural similarity to biologically active pyrimidines suggests promising avenues for investigation, particularly in the fields of oncology and infectious diseases. This technical guide provides a foundational framework for initiating such research. Future studies should focus on developing a robust and scalable synthesis, obtaining comprehensive spectroscopic characterization, and conducting extensive biological screening to fully elucidate the therapeutic potential of this intriguing molecule.
References
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. Available from: [Link]
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